Bis(p-dimethylaminobenzylidene)benzidine
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Overview
Description
Preparation Methods
Bis(p-dimethylaminobenzylidene)benzidine can be synthesized through the condensation reaction between p-dimethylaminobenzaldehyde and benzidine in a 2:1 molar ratio . The reaction typically involves heating the reactants in ethanol, leading to the formation of yellow crystals . Industrial production methods may involve similar condensation reactions but on a larger scale with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Bis(p-dimethylaminobenzylidene)benzidine undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form different oxidation products.
Reduction: Can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: Participates in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include alkali tungstates, which react with the compound to give a cinnabar-red precipitate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(p-dimethylaminobenzylidene)benzidine has several scientific research applications:
Chemistry: Used as a reagent in the determination of tungsten.
Medicine: Investigated for potential medicinal properties and applications.
Mechanism of Action
The mechanism of action of Bis(p-dimethylaminobenzylidene)benzidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form complexes with metal ions and participate in various chemical reactions . The exact molecular targets and pathways depend on the specific application and conditions.
Comparison with Similar Compounds
Bis(p-dimethylaminobenzylidene)benzidine can be compared with other similar compounds, such as:
- Bis(acetylacetone)benzidine
- Bis(thiourea)acetylacetone
- Bis(vanillin)triethylenetetraamine These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity . This compound is unique due to its specific synthesis method and applications in tungsten determination and dye synthesis.
Properties
CAS No. |
6001-51-0 |
---|---|
Molecular Formula |
C30H30N4 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
4-[[4-[4-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]phenyl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C30H30N4/c1-33(2)29-17-5-23(6-18-29)21-31-27-13-9-25(10-14-27)26-11-15-28(16-12-26)32-22-24-7-19-30(20-8-24)34(3)4/h5-22H,1-4H3 |
InChI Key |
LTPFCLBRAINGDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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